molecular formula C6H5NO2 B1307637 2-(Isocyanatomethyl)furan CAS No. 71189-15-6

2-(Isocyanatomethyl)furan

Cat. No.: B1307637
CAS No.: 71189-15-6
M. Wt: 123.11 g/mol
InChI Key: UIADMYLYGJYUSQ-UHFFFAOYSA-N
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Description

2-(Isocyanatomethyl)furan: is an organic compound with the molecular formula C6H5NO2. It is also known as furfuryl isocyanate or 2-furylmethyl isocyanate. This compound is characterized by the presence of an isocyanate group (-N=C=O) attached to a furan ring, which is a five-membered aromatic ring containing one oxygen atom. The compound is a clear colorless to brown liquid and is used in various chemical reactions and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    From Furfuryl Alcohol: One common method for synthesizing 2-(Isocyanatomethyl)furan involves the reaction of furfuryl alcohol with phosgene or triphosgene in the presence of a base such as pyridine.

    From Furan-2-carboxylic Acid: Another method involves the conversion of furan-2-carboxylic acid to its corresponding acid chloride using thionyl chloride, followed by reaction with sodium azide to form the azide intermediate.

Industrial Production Methods: Industrial production of this compound typically involves the large-scale application of the above synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Alcohols, amines, thiols, and other nucleophiles.

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(Isocyanatomethyl)furan primarily involves the reactivity of the isocyanate group. The isocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form stable covalent bonds. This reactivity is exploited in various chemical modifications and synthesis processes .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of the isocyanate group attached to the furan ring. This combination imparts distinct reactivity and versatility in chemical synthesis, making it a valuable compound in various scientific and industrial applications .

Properties

IUPAC Name

2-(isocyanatomethyl)furan
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO2/c8-5-7-4-6-2-1-3-9-6/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIADMYLYGJYUSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CN=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50400995
Record name 2-(isocyanatomethyl)furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50400995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71189-15-6
Record name 2-(isocyanatomethyl)furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50400995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Furfuryl isocyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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